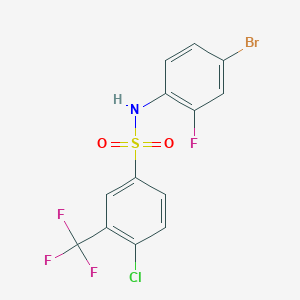

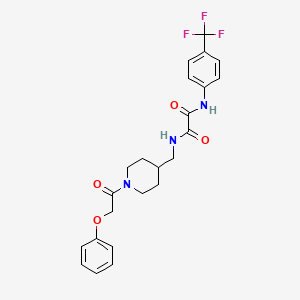

![molecular formula C14H11FN2O2S2 B3004103 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-02-5](/img/structure/B3004103.png)

3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which has been extensively studied for its pharmacological properties, particularly as modulators of AMPA receptors and potassium channels, and for its potential cognitive-enhancing effects 10. These compounds are characterized by a benzothiadiazine core and are known for their diverse biological activities.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of various substituents into the benzothiadiazine scaffold. For instance, the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides with different substituents at the 7-position has been reported, with the most potent compounds demonstrating cognition-enhancing effects . Another approach involves the incorporation of a (trifluoromethyl)thio group into the scaffold, which proceeds under mild conditions . Additionally, molecular iodine has been used to promote the synthesis of benzothiadiazine derivatives through oxidative cyclization, leading to new C-N and S-N bond formation .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of a 3,3-dimethyl-substituted benzothiadiazine was determined, revealing the presence of hydrogen bonds and non-covalent interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the interactions of these compounds with biological targets, such as AMPA receptors.

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including ring contraction and the formation of new C-S bonds under mild conditions . The reactivity of these compounds is influenced by their substituents, which can be strategically modified to access pharmacologically relevant derivatives with potential applications in medicine and industry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the pharmacokinetic behavior of these compounds, enhancing their metabolic stability and activity10. The introduction of alkylamino side chains and disubstitution at specific positions on the benzothiadiazine ring can also modulate their potency and tissue selectivity, as observed in compounds synthesized for their effects on ATP-sensitive potassium channels .

Wirkmechanismus

Target of Action

The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxides, a group to which the compound belongs, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

The compound interacts with its targets, primarily ATP-sensitive potassium channels, leading to their opening . This action results in the inhibition of insulin release . Additionally, compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Biochemical Pathways

The opening of ATP-sensitive potassium channels affects the insulin secretion pathway, resulting in inhibited insulin release . The inhibition of enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase also impacts various biochemical pathways, altering the normal functioning of these enzymes .

Result of Action

The compound’s action results in a variety of effects at the molecular and cellular levels. Its ability to open ATP-sensitive potassium channels leads to inhibited insulin release . Furthermore, its inhibitory effects on certain enzymes can alter the normal functioning of cells .

Eigenschaften

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLSRAUTARMBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

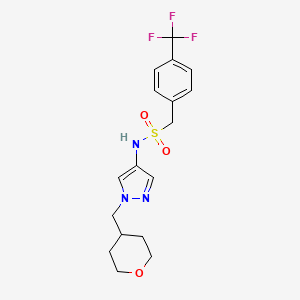

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)

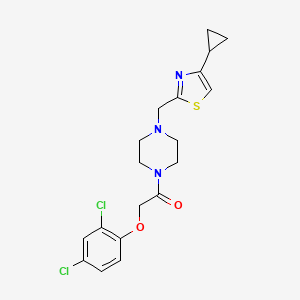

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)

![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)